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Introduction

Hydrogen-borrowing (HB) catalysis is a powerful and sustainable synthetic methodology for
forming carbon-carbon bonds.[1][2] This atom-economical approach utilizes alcohols as
alkylating agents, with water as the sole byproduct, thereby avoiding the use of stoichiometric
organometallic reagents or hazardous alkyl halides.[1][2] The process involves the temporary
"borrowing" of hydrogen from an alcohol to generate a reactive carbonyl intermediate, which
then participates in a subsequent reaction before the hydrogen is returned in a final reduction
step.[3][4][5]

Recently, this strategy has been ingeniously applied to the a-cyclopropanation of ketones.[6][7]
[8] This innovative method proceeds through an HB-mediated alkylation of a ketone, followed
by an intramolecular cyclization to furnish the desired a-cyclopropyl ketone.[6][7] The
cyclopropane motif is of significant interest in drug discovery, as its incorporation into molecules
can enhance metabolic stability, potency, and other pharmacokinetic properties.[7][8]

This document provides detailed application notes and protocols for the a-cyclopropanation of
ketones via hydrogen-borrowing catalysis, summarizing two complementary strategies and
presenting relevant experimental data and methodologies.
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Reaction Mechanism and Strategic Approaches

The core of this transformation is a tandem reaction sequence initiated by the catalyst. The
generally accepted mechanism involves three key phases: oxidation, condensation, and
reduction/cyclization.

A transition metal catalyst, typically based on iridium or ruthenium, first dehydrogenates the
substrate alcohol to generate an aldehyde in situ, along with a metal-hydride species.[1] This
aldehyde then undergoes an aldol condensation with the enolate of a ketone. The resulting a,3-
unsaturated ketone intermediate is then reduced by the metal-hydride. In this specific
application for cyclopropanation, the key is the presence of a leaving group on either the
ketone or the alcohol, which allows for a final intramolecular nucleophilic substitution by the
enolate to form the cyclopropane ring.[6][7][9]

Two primary strategies have been developed for this transformation, differing in where the
leaving group is initially placed: on the ketone or on the alcohol.[6][7]
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Caption: Two complementary strategies for a-cyclopropanation.

Catalytic Cycle

The catalytic cycle for the a-cyclopropanation of a ketone with an alcohol bearing a leaving
group is illustrated below. The process begins with the oxidation of the alcohol to an aldehyde.
This is followed by an aldol condensation with the ketone, subsequent reduction of the enone
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intermediate, and finally, intramolecular cyclization to yield the product and regenerate the

catalyst.
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Caption: Proposed catalytic cycle for a-cyclopropanation.

Data Presentation

The following tables summarize the scope of the a-cyclopropanation reaction using both the
ketone and alcohol prefunctionalization approaches with selected examples. Yields are for
isolated products.

Table 1: Ketone Prefunctionalization Approach

In this approach, a ketone bearing a leaving group is reacted with various alcohols. The
reaction is typically catalyzed by an iridium complex.[6]

Entry Ketone Substrate Alcohol Yield (%)

2-chloro-1-
1 (pentamethylphenyl)et  Benzyl alcohol 83

han-1-one

2-chloro-1-
4-Methoxybenzyl
2 (pentamethylphenyl)et 62
alcohol
han-1-one

2-chloro-1-
3 (pentamethylphenyl)et  1-Phenylethan-1-ol 75
han-1-one

2-chloro-1-
4 (pentamethylphenyl)et  Propan-1-ol 82

han-1-one

2-chloro-1-
5 (pentamethylphenyl)et  Butan-1-ol 79
han-1-one

2-chloro-1-
6 (pentamethylphenyl)et  3-Phenylpropan-1-ol 81

han-1-one
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Reaction conditions: Ketone (0.30 mmol), alcohol (1.2 equiv), [Ir(cod)Cl]2 (2 mol %), dppBz (4
mol %), Cs2COs (1.2 equiv), toluene, 110 °C, 24 h; then KOH (2 equiv) and tBuOH were added
and the reaction was heated for a further 24 h.[6]

Table 2: Alcohol Prefunctionalization Approach

In this complementary strategy, a standard ketone is reacted with an alcohol substrate that

contains a leaving group. Both iridium and ruthenium catalysts have proven effective.[6]

Alcohol Catalyst .
Entry Ketone Yield (%)
Substrate System
1-
[Ir(cod)Cl]2 /
1 (pentamethylphe  2-Chloroethanol 75
dppBz
nyl)ethan-1-one
1-
2 (pentamethylphe  2-Chloroethanol Ru-MACHO 70
nyl)ethan-1-one
1-
3-Chloropropan- [Ir(cod)Cl]2 /
3 (pentamethylphe 68
1-ol dppBz
nyl)ethan-1-one
1-
3-Chloropropan-
4 (pentamethylphe 10l Ru-MACHO 65
-0
nyl)ethan-1-one
1-(p-tolyl)ethan-
5 2-Chloroethanol Ru-MACHO 53

1-one

Reaction conditions typically involve the ketone, alcohol, catalyst, and a base in a suitable
solvent heated for 24-48 hours.[6]

Experimental Protocols

The following are generalized experimental protocols for the a-cyclopropanation of ketones via

hydrogen-borrowing catalysis.
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Caption: General experimental workflow for the reaction.

Protocol 1: Ketone Prefunctionalization using Iridium
Catalyst

This protocol is a representative example for the reaction of a prefunctionalized ketone with an
alcohol.

Materials:

2-chloro-1-(pentamethylphenyl)ethan-1-one (1.0 equiv)

e Alcohol (1.2 equiv)

e [Ir(cod)Cl]z (2.0 mol %)

e 1,2-Bis(diphenylphosphino)benzene (dppBz) (4.0 mol %)
e Cesium carbonate (Cs2CO0s) (1.2 equiv)

e Potassium hydroxide (KOH) (2.0 equiv)

¢ Anhydrous toluene

Anhydrous tert-butanol (tBuOH)
Procedure:

e To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-1-
(pentamethylphenyl)ethan-1-one (0.30 mmol, 1.0 equiv), [Ir(cod)ClI]z (0.006 mmol, 2.0 mol
%), dppBz (0.012 mmol, 4.0 mol %), and Cs2COs (0.36 mmol, 1.2 equiv).

» Seal the vial and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon)
three times.

e Add anhydrous toluene (1.5 mL) followed by the alcohol (0.36 mmol, 1.2 equiv) via syringe.

» Place the vial in a preheated oil bath at 110 °C and stir for 24 hours.
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o After 24 hours, remove the vial from the oil bath and allow it to cool to room temperature.
e Add KOH (0.60 mmol, 2.0 equiv) and anhydrous tBuOH (1.5 mL).
o Reseal the vial and return it to the 110 °C oil bath, stirring for an additional 24 hours.

 After cooling, quench the reaction with saturated aqueous NH4Cl solution and extract with
ethyl acetate (3 x 10 mL).

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa, filter, and
concentrate under reduced pressure.

» Purify the crude residue by flash column chromatography on silica gel to afford the desired
a-cyclopropyl ketone.

Protocol 2: Alcohol Prefunctionalization using
Ruthenium Catalyst

This protocol is a representative example for the reaction of a ketone with a prefunctionalized
alcohol.

Materials:

Ketone (e.g., 1-(pentamethylphenyl)ethan-1-one) (1.0 equiv)

Prefunctionalized alcohol (e.g., 2-chloroethanol) (1.5 equiv)

Ru-MACHO catalyst (2.0 mol %)

Potassium tert-butoxide (KOtBu) (2.5 equiv)

Anhydrous 1,4-dioxane
Procedure:

o To an oven-dried reaction vial equipped with a magnetic stir bar, add the ketone (0.30 mmol,
1.0 equiv), Ru-MACHO catalyst (0.006 mmol, 2.0 mol %), and KOtBu (0.75 mmol, 2.5 equiv).
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» Seal the vial and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon)
three times.

e Add anhydrous 1,4-dioxane (1.5 mL) followed by the prefunctionalized alcohol (0.45 mmaol,
1.5 equiv) via syringe.

e Place the vial in a preheated oil bath at 100 °C and stir for 48 hours.
 After cooling to room temperature, quench the reaction by carefully adding water.

o Extract the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl
acetate) (3 x 10 mL).

o Combine the organic layers, dry over anhydrous MgSOQa, filter, and concentrate in vacuo.

» Purify the crude product by flash column chromatography on silica gel to yield the target a-
cyclopropyl ketone.

Synthetic Utility and Conclusion

The hydrogen-borrowing approach to a-cyclopropyl ketones is a significant advancement,
offering a sustainable and efficient alternative to classical methods.[1] A key advantage is the
ability to use sterically hindered ketones, such as those with a pentamethylphenyl (Ph) group,
which can serve as a protecting group.[6] This Ph group can be subsequently cleaved to
furnish synthetically versatile a-cyclopropyl carboxylic acids, which are valuable building blocks
in medicinal chemistry and materials science.[6][7][8]

In summary, the a-cyclopropanation of ketones via hydrogen-borrowing catalysis represents a
robust and versatile strategy. The development of two complementary approaches enhances
its applicability, allowing for greater flexibility in substrate choice. The protocols and data
presented herein provide a solid foundation for researchers to explore and apply this
methodology in their own synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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